
R-Ondansentron hydrochloride
Descripción general
Descripción
R-Ondansetron hydrochloride: is a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The compound is a stereoisomer of ondansetron, with the R-enantiomer being more potent in its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-Ondansetron hydrochloride involves several steps, including the condensation of appropriate intermediates and the formation of the final hydrochloride salt. One common method involves the use of continuous flow chemistry to enhance the efficiency and robustness of the synthetic process .
Industrial Production Methods: In industrial settings, the production of R-Ondansetron hydrochloride often employs continuous flow processes for key steps such as condensation and Mannich reactions. These methods allow for better control over reaction conditions and higher productivity .
Análisis De Reacciones Químicas
Types of Reactions: R-Ondansetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are also possible but not frequently employed.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Clinical Applications
1.1 Chemotherapy-Induced Nausea and Vomiting (CINV)
Ondansetron is extensively used to prevent nausea and vomiting caused by chemotherapy, particularly in patients receiving highly emetogenic agents such as cisplatin. A clinical review indicated that intravenous ondansetron significantly reduces the incidence of vomiting compared to placebo, with studies showing a reduction from 28% in placebo groups to 11% in those treated with ondansetron .
1.2 Postoperative Nausea and Vomiting (PONV)
The drug is also indicated for the prevention of postoperative nausea and vomiting. A randomized controlled trial demonstrated that a single dose of intravenous ondansetron effectively reduced the risk of vomiting in pediatric surgical patients .
1.3 Gastroenteritis
In emergency settings, ondansetron has been shown to be effective in managing vomiting episodes associated with gastroenteritis. A study found that only 16 out of 123 children treated with ondansetron vomited within six hours, highlighting its efficacy in improving patient outcomes during acute gastroenteritis episodes .
1.4 Pregnancy-Related Nausea
Ondansetron is used off-label for treating morning sickness and hyperemesis gravidarum during pregnancy, especially when other antiemetics have failed. A large cohort study indicated no significant fetal risk associated with its use compared to other antiemetics .
Pharmacological Profile
Ondansetron is available in multiple formulations, including oral tablets, orally disintegrating tablets, oral solutions, and injectable forms. The standard dosing regimens vary depending on the indication:
- CINV : A single dose of 0.15 mg/kg intravenously before chemotherapy.
- PONV : A single intravenous dose of 0.1 mg/kg immediately before anesthesia .
Case Study 1: Efficacy in Pediatric Patients
A clinical trial involving pediatric patients undergoing surgery demonstrated that ondansetron significantly reduced the incidence of PONV compared to placebo (11% vs. 28%) over a 24-hour period post-surgery . This finding underscores its utility in managing nausea in vulnerable populations.
Case Study 2: Gastroenteritis Management
A retrospective review showed that administration of ondansetron in children with viral gastroenteritis led to a substantial decrease in hospital admissions and intravenous rehydration needs, supporting its role as an effective treatment option in acute settings .
Data Table: Summary of Ondansetron Applications
Application | Indication | Evidence Level | Notes |
---|---|---|---|
Chemotherapy-Induced Nausea | CINV | High | Effective against highly emetogenic agents |
Postoperative Nausea | PONV | High | Reduces risk significantly |
Gastroenteritis | Acute vomiting | Moderate | Improves oral rehydration efficacy |
Pregnancy-related Nausea | Morning sickness | Moderate | Off-label use; fetal safety established |
Emerging Research
Recent studies have explored additional therapeutic applications for ondansetron beyond traditional antiemetic uses:
- Cholinesterase Inhibition : Research indicates that ondansetron may inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders .
- Psychiatric Disorders : Preliminary findings indicate that ondansetron may modulate neural hyperactivity associated with certain psychiatric conditions, warranting further investigation into its broader therapeutic potential .
Mecanismo De Acción
R-Ondansetron hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain. By blocking these receptors, the compound prevents the initiation of the vomiting reflex triggered by the release of serotonin during chemotherapy or surgery .
Comparación Con Compuestos Similares
S-Ondansetron: The S-enantiomer of ondansetron, which is less potent compared to the R-enantiomer.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: R-Ondansetron hydrochloride is unique due to its higher potency and selectivity for the 5-HT3 receptor compared to its S-enantiomer and other similar compounds. This makes it particularly effective in preventing nausea and vomiting with fewer side effects .
Actividad Biológica
R-Ondansetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and potential therapeutic applications beyond its traditional use.
R-Ondansetron is one of the two enantiomers of ondansetron, the other being S-ondansetron. The R-enantiomer has been shown to exhibit distinct pharmacokinetic properties compared to its S counterpart. In animal studies, R-ondansetron demonstrated a 37% longer half-life and an 87% higher area-under-the-curve (AUC) than S-ondansetron, indicating slower metabolism and prolonged action in vivo .
The primary mechanism of action involves selective antagonism of the 5-HT3 receptor , a subtype of serotonin receptor that plays a crucial role in the vomiting reflex. By blocking these receptors in both the central nervous system and the gastrointestinal tract, R-ondansetron effectively reduces nausea and vomiting .
Pharmacokinetics
R-Ondansetron undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) . The pharmacokinetics can vary significantly based on genetic factors influencing enzyme activity. For instance, studies have classified patients based on their CYP2D6 and CYP3A5 genotypes, revealing that CYP2D6 is more critical for eliminating S-ondansetron while CYP3A5 plays a more significant role for R-ondansetron .
Case Studies and Trials
- Pediatric Use : A multicenter retrospective cohort study analyzed the impact of R-ondansetron on children with acute gastroenteritis. The findings indicated that children receiving oral ondansetron were less likely to require intravenous rehydration compared to those who did not receive the drug (risk ratio 0.45) . This highlights R-ondansetron's effectiveness in reducing complications associated with dehydration.
- Postoperative Nausea : In a study involving 141 patients undergoing surgery, R-ondansetron was administered intravenously at doses of 4 or 8 mg. The results showed a significant reduction in postoperative nausea and vomiting rates compared to placebo groups .
- Cholinesterase Inhibition : Recent research has explored R-ondansetron's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies reported IC50 values of 33 µM for AChE and 2.5 µM for BChE, suggesting that R-ondansetron may offer therapeutic benefits in conditions associated with cholinergic dysfunction .
Comparative Efficacy Table
Study Focus | Population | Intervention | Outcome |
---|---|---|---|
Acute Gastroenteritis | Children | Oral R-Ondansetron | Reduced need for IV rehydration (RR 0.45) |
Postoperative Nausea | Surgical Patients | IV R-Ondansetron | Lower rates of nausea/vomiting |
Cholinesterase Inhibition | In vitro models | R-Ondansetron | AChE IC50: 33 µM; BChE IC50: 2.5 µM |
Propiedades
IUPAC Name |
(3R)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLHFILKIKSQM-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146844-89-5 | |
Record name | Ondansentron hydrochloride, R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146844895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONDANSENTRON HYDROCHLORIDE, R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RPQ553NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.